Technical Whitepaper: 3',5',N2-Tri-O-acetyl-2'-Deoxyguanosine
Technical Whitepaper: 3',5',N2-Tri-O-acetyl-2'-Deoxyguanosine
[1]
Executive Summary
3',5',N2-Tri-O-acetyl-2'-deoxyguanosine (CAS 193092-29-4) is a fully protected nucleoside derivative essential in nucleic acid chemistry and drug development.[1] By masking the reactive hydroxyl groups and the exocyclic amine of 2'-deoxyguanosine (dG) with acetyl moieties, this compound exhibits significantly enhanced lipophilicity and organic solubility compared to its parent nucleoside. It serves as a critical intermediate in the synthesis of modified oligonucleotides, a reference standard for oxidative DNA damage studies, and a scaffold for prodrug design. This guide provides an in-depth technical analysis of its physicochemical properties, synthetic protocols, and reactivity profiles.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]
The acetylation of the 3' and 5' hydroxyls, along with the N2 exocyclic amine, transforms the highly polar deoxyguanosine into a lipophilic molecule soluble in a wide range of organic solvents. This transformation is pivotal for reactions requiring non-aqueous conditions.
Table 1: Physicochemical Properties[1][2]
| Property | Data |
| Chemical Name | 3',5',N2-Tri-O-acetyl-2'-deoxyguanosine |
| Synonyms | N2,3',5'-Triacetyl-2'-deoxyguanosine; N-Acetyl-dG-3',5'-diacetate |
| CAS Number | 193092-29-4 (Specific to 2'-deoxy form) |
| Molecular Formula | C₁₆H₁₉N₅O₇ |
| Molecular Weight | 393.35 g/mol |
| Appearance | White to pale brown crystalline solid |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Methanol; Sparingly soluble in water |
| Melting Point | Not widely standardized in open literature; typically characterized by NMR/MS (Distinct from ribo-form mp ~226°C) |
| Storage | -20°C, Desiccated (Hygroscopic) |
Critical Distinction: Do not confuse this compound with 2',3',5'-Tri-O-acetylguanosine (CAS 6979-94-8) , which is the ribose analog.[1] The absence of the 2'-hydroxyl group in the deoxy form significantly alters its conformational puckering and reactivity.
Synthesis & Production
The synthesis of 3',5',N2-tri-O-acetyl-2'-deoxyguanosine is a thermodynamically driven acylation.[1] While the hydroxyl groups (3'-OH and 5'-OH) are readily acetylated, the N2-exocyclic amine is less nucleophilic and requires forcing conditions or specific catalysis (e.g., DMAP, heat) to ensure complete protection.[1]
Mechanism of Action
The reaction typically utilizes acetic anhydride as both the reagent and solvent component, often in the presence of pyridine. Pyridine acts as a base to neutralize the acetic acid byproduct and as a nucleophilic catalyst, forming a reactive N-acetylpyridinium intermediate that transfers the acetyl group to the nucleoside.
Experimental Protocol: Peracetylation of 2'-Deoxyguanosine[1]
Objective: Synthesize 3',5',N2-tri-O-acetyl-2'-deoxyguanosine from 2'-deoxyguanosine.
Reagents:
Workflow:
-
Preparation: Suspend 2'-deoxyguanosine (1.0 eq) in anhydrous pyridine (approx. 10-20 mL per gram of dG).
-
Acylation: Add acetic anhydride (5.0 - 10.0 eq) dropwise under an inert atmosphere (N₂ or Ar).
-
Reaction: Heat the mixture to 60–70°C for 2–4 hours.
-
Quenching: Cool the reaction to room temperature and add methanol (excess) to quench unreacted acetic anhydride.
-
Workup: Evaporate solvents under reduced pressure. Co-evaporate with toluene (2x) to remove residual pyridine.[1]
-
Purification: Dissolve the residue in dichloromethane and wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄, filter, and concentrate.
-
Isolation: Purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM) to yield the title compound as a foam or solid.
Visualization: Synthesis Pathway[1][10][13][14]
Caption: Synthesis pathway transforming hydrophilic dG into the lipophilic triacetyl derivative via nucleophilic acyl substitution.
Reactivity & Functional Applications[3][11]
Deprotection Kinetics
The acetyl groups on the sugar (3' and 5') and the base (N2) possess different stabilities.
-
O-Acetyl (3', 5'): Rapidly hydrolyzed by weak bases (e.g., K₂CO₃/MeOH).[1]
-
N-Acetyl (N2): More stable than O-acetyls but still base-labile.[1] It can be removed using concentrated ammonium hydroxide (NH₄OH) or methylamine.[1][9] This lability makes it a "transient" protecting group compared to the more robust isobutyryl (iBu) group often used in automated DNA synthesis.[1]
Chemical Biology & Adduct Formation
This compound is extensively used as a model system to study oxidative DNA damage. Because the sugar hydroxyls are blocked, reagents like peroxynitrite (ONOO⁻) or hypochlorous acid (HOCl) react specifically with the guanine base.
-
Reaction: 3',5',N2-Triacetyl-dG + ONOO⁻ → 8-Nitro-dG / 8-Oxo-dG derivatives.[1]
-
Significance: Allows researchers to isolate and characterize base-modified adducts without interference from sugar oxidation.[1]
Prodrug Strategies
The tri-acetylated form acts as a prodrug. The acetylation masks the polar groups, significantly increasing membrane permeability (Caco-2 permeability). Once inside the cell, non-specific esterases hydrolyze the acetyl esters, releasing the active nucleoside.
Visualization: Reactivity Logic[1]
Caption: Divergent reactivity pathways: Base-mediated hydrolysis restores dG, while oxidants create mutagenic adducts.[1]
Handling, Stability & Safety
Stability
-
Hygroscopic: The compound attracts moisture. Store in a desiccator.
-
Hydrolysis: Avoid prolonged exposure to aqueous buffers at pH > 8, as this will lead to gradual deacetylation.
-
Thermal: Stable at room temperature for short periods, but long-term storage should be at -20°C.
Safety (SDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
PPE: Wear gloves, safety goggles, and a lab coat. Handle in a fume hood, especially when using pyridine during synthesis.
-
First Aid: In case of contact, flush with copious water. If inhaled, move to fresh air.
References
-
Santa Cruz Biotechnology (SCBT). 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine (CAS 193092-29-4) Product Data.[1]
-
Niles, J. C., et al. (2001). "A novel nitroimidazole compound formed during the reaction of peroxynitrite with 2',3',5'-tri-O-acetyl-guanosine." Journal of the American Chemical Society, 123(49), 12147-12151. (Provides methodological basis for acetylation conditions).
-
Suzuki, T., et al. (2003). "Identification of products formed by reaction of 3',5'-di-O-acetyl-2'-deoxyguanosine with hypochlorous acid."[1][3] Chemical Research in Toxicology, 16(4).[1] (Details the use of acetylated dG in oxidative studies).
-
PubChem. Compound Summary: 2'-Deoxyguanosine Derivatives.[1][2][6][1]
Sources
- 1. 2'-Deoxyguanosine(961-07-9) 1H NMR [m.chemicalbook.com]
- 2. Reactions of 3′,5′-di-O-acetyl-2′-deoxyguansoine and 3′,5′-di-O-acetyl-2′-deoxyadenosine to UV light in the presence of uric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of products formed by reaction of 3',5'-di-O-acetyl-2'-deoxyguanosine with hypochlorous acid or a myeloperoxidase-H2O2-Cl- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of [1,3, NH2-15N3] (5′S)-8,5′-cyclo-2′-deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102432642B - Synthesis method of 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose - Google Patents [patents.google.com]
- 6. Preparation of DNA and RNA Fragments Containing Guanine N2-Thioalkyl Tethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. glenresearch.com [glenresearch.com]
